molecular formula C19H20N2O3 B3001269 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide CAS No. 941870-84-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Cat. No.: B3001269
CAS No.: 941870-84-4
M. Wt: 324.38
InChI Key: AQKBGFFFTDSBHH-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various research fields. This compound is characterized by its unique molecular structure, which includes a tetrahydroquinoline core and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. Common reagents used in this step include acids or bases to catalyze the cyclization reaction.

    Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Methoxybenzamide: The final step involves coupling the acetylated tetrahydroquinoline with 3-methoxybenzamide. This step is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a methoxy group, which can lead to different chemical properties and biological activities.

    N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide: This compound has a tolyloxy group, which can also result in distinct properties and applications.

The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties that are not observed in its analogs.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a compound belonging to the class of quinoline derivatives. It has garnered attention due to its potential biological activities, which include antitumor, antimicrobial, and enzyme-inhibitory properties. This article reviews the synthesis, mechanisms of action, and biological activities of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C18H22N2O3C_{18}H_{22}N_{2}O_{3} with a molecular weight of 302.38 g/mol. The synthesis typically involves several steps:

  • Formation of the Quinoline Ring : The quinoline core can be synthesized via the Pfitzinger reaction by condensing an aniline derivative with a β-ketoester.
  • Acetylation : The resultant quinoline derivative undergoes acetylation using acetic anhydride.
  • Coupling with Methoxybenzamide : The final step involves coupling the acetylated quinoline with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activity that influences cellular signaling pathways.
  • Gene Expression Regulation : The compound may alter the expression of genes associated with disease processes.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance, in vitro studies have shown that certain analogs have IC50 values lower than that of standard chemotherapeutic agents like Doxorubicin:

Compound NameIC50 (µg/mL)Reference
Doxorubicin37.5
This compound25 - 30

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have indicated that quinoline derivatives can inhibit bacterial growth and exhibit antifungal activity. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to inhibit key enzymes involved in cancer metabolism:

Enzyme TargetInhibition TypeReference
AcetylcholinesteraseCompetitive Inhibition
Protein KinasesNon-competitive Inhibition

These interactions highlight the potential for this compound in therapeutic applications targeting specific enzymatic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the tetrahydroquinoline family:

  • Antitumor Efficacy : A study reported novel tetrahydroquinoline derivatives with enhanced anticancer activity compared to established drugs .
  • Mechanistic Insights : Research has elucidated the binding affinities and structural interactions between these compounds and their biological targets .
  • Synthetic Approaches : Various synthetic routes have been optimized for higher yields and purity in producing these biologically active compounds .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(22)21-10-4-6-14-11-16(8-9-18(14)21)20-19(23)15-5-3-7-17(12-15)24-2/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKBGFFFTDSBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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